1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole
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Overview
Description
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole is a silicon-containing five-membered cyclic diene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetylene with a silicon-containing reagent in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silole oxides.
Reduction: Reduction reactions can convert the silole to its corresponding silane.
Substitution: The phenyl and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Silole oxides.
Reduction: Silanes.
Substitution: Various substituted siloles depending on the reagents used.
Scientific Research Applications
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential use in bioimaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which 1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole exerts its effects is primarily related to its electronic structure. The compound’s low-lying lowest unoccupied molecular orbital (LUMO) and high electron acceptability facilitate its role as an electron-transporting material. The interaction between the σ* orbital of the silicon atom and the π* orbital of the butadiene moiety contributes to its unique properties .
Comparison with Similar Compounds
Similar Compounds
1,1,2,3,4,5-Hexaphenylsilole: Known for its aggregation-induced emission (AIE) properties.
2,3,4,5-Tetraphenylsilole: Exhibits similar electronic properties but with different substituents.
Uniqueness
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Its combination of methyl and phenyl groups provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Properties
CAS No. |
54797-05-6 |
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Molecular Formula |
C13H18Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
1,3,4-trimethyl-1-phenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C13H18Si/c1-11-9-14(3,10-12(11)2)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
InChI Key |
OWCZXLLXIGBHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C[Si](C1)(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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